((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
Description
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTTXECDLSXCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonyl Chloride-Amine Coupling
The most direct route involves the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2-morpholin-4-ylethylamine . This exothermic reaction proceeds under inert conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{CH}2\text{-Morpholine} \xrightarrow{\text{Base}} \text{4-ClC}6\text{H}4\text{SO}2\text{NH-CH}2\text{CH}_2\text{-Morpholine} + \text{HCl}
$$
Key Parameters:
- Molar Ratio: 1:1.1 (sulfonyl chloride:amine) to ensure complete conversion.
- Temperature: 0–25°C to mitigate side reactions (e.g., sulfonate ester formation).
- Workup: Sequential washes with brine (5×) to remove unreacted reagents, followed by drying over Na₂SO₄ and vacuum distillation.
Optimized Synthetic Protocols
DMF-Mediated Alkylation under Mild Conditions
A modified protocol using dimethylformamide (DMF) as a polar aprotic solvent enhances reaction kinetics. Potassium carbonate (K₂CO₃) serves as a mild base, enabling room-temperature coupling over 16 hours.
Procedure:
- Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in DMF (0.1 M).
- Add 2-morpholin-4-ylethylamine (1.1 eq) and K₂CO₃ (2.0 eq).
- Stir at 25°C under N₂ atmosphere for 16 hours.
- Quench with ice water and extract with ethyl acetate (3×).
- Dry organic layers, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield: ~65–70% (estimated from analogous reactions).
Advantages:
- Avoids extreme temperatures.
- Compatible with acid-sensitive functional groups.
Aqueous Ammonia Quenching for Scalability
For industrial-scale synthesis, aqueous ammonia (NH₄OH) provides an economical alternative to organic bases. This method, adapted from PMC studies, involves:
- Dropwise addition of NH₄OH (5.0 eq) to a cooled (0°C) solution of 4-chlorobenzenesulfonyl chloride in dioxane.
- Stir for 30 minutes at 0°C.
- Extract with ethyl acetate, wash with 1M HCl (to remove excess NH₄OH), and recrystallize from ethanol.
Critical Notes:
- Excessive NH₄OH may lead to sulfonamide over-alkylation.
- Recrystallization improves purity (>95% by HPLC).
Mechanistic Insights and Byproduct Mitigation
Conformational Effects on Reactivity
X-ray crystallography of analogous sulfonamides reveals that gauche torsions (55.0–80.1°) in the C–SO₂–NH–C segment influence reaction efficiency. Steric hindrance from the ortho-methyl group in related compounds reduces yields by 15–20%, underscoring the need for sterically unhindered reactants.
Competitive Side Reactions
- Sulfonate Ester Formation: Occurs at elevated temperatures (>40°C) or with insufficient base.
- Diamine Crosslinking: Excess amine leads to bis-sulfonamide byproducts; stoichiometric control is critical.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC Conditions: C18 column, acetonitrile:H₂O (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.
Industrial and Environmental Considerations
Solvent Recycling Protocols
DMF recovery via fractional distillation reduces waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions: ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or amines.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine: It is being explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | References |
|---|---|---|---|---|---|
| ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine* | C₁₂H₁₆ClN₂O₃S | ~327.8 (calculated) | 4-Chlorophenyl, sulfonyl, morpholine | Not available | Inferred |
| 4-((4-Chlorophenyl)sulfonyl)aniline | C₁₂H₁₀ClNO₂S | 267.73 | 4-Chlorophenyl, sulfonyl, aniline | 7146-68-1 | |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | 2-Chloro-4-fluorophenyl, methylamine | 823188-81-4 | |
| [4-(2-Morpholin-4-yl-thiazol-4-yl)phenyl]amine | C₁₃H₁₆N₃OS | 277.35 | Morpholine, thiazole, aniline | Not available |
*Note: Data for the target compound are inferred due to absence in evidence.
- 4-((4-Chlorophenyl)sulfonyl)aniline (CAS 7146-68-1) : Shares the 4-chlorophenylsulfonyl group but lacks the morpholine-ethylamine chain. This simpler structure may reduce solubility compared to the target compound .
- (2-Chloro-4-fluorophenyl)methylamine (CAS 823188-81-4) : Features a halogenated aromatic ring but replaces the sulfonamide with a methylamine group, significantly lowering molecular weight (173.62 vs. ~327.8) and altering bioavailability .
- [4-(2-Morpholin-4-yl-thiazol-4-yl)phenyl]amine : Integrates morpholine into a thiazole ring system, which may confer distinct electronic properties compared to the ethyl-linked morpholine in the target compound .
Biological Activity
((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the chlorophenyl moiety enhances its reactivity and binding affinity, while the morpholine ring contributes to its pharmacological profile. The chlorine atom is significant as it can influence the compound's stability and solubility in various solvents, impacting its biological activity.
The primary mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity through competitive binding at the active site or by allosteric modulation. This inhibition can affect various signal transduction pathways and metabolic processes, making it a candidate for therapeutic applications in conditions such as inflammation and cancer.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties. A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains . The compound's effectiveness as an acetylcholinesterase inhibitor also highlights its potential in treating neurodegenerative diseases .
Anti-inflammatory and Anticancer Properties
The compound is being explored for its anti-inflammatory and anticancer effects. Its sulfonamide structure is associated with various therapeutic potentials, including enzyme inhibition that could lead to reduced inflammation or tumor growth .
Comparative Biological Activity
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Other Activities |
|---|---|---|---|
| This compound | Moderate to strong against Salmonella typhi | Strong against acetylcholinesterase | Anti-inflammatory, anticancer |
| ((4-Bromophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine | Moderate | Moderate | Similar to chlorinated variant |
| ((4-Nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine | Weaker activity | Variable | Potentially less effective |
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of sulfonamide compounds for their antibacterial efficacy. The results indicated that compounds similar to this compound showed significant inhibition against Bacillus subtilis with an IC50 value indicating effective concentration levels for therapeutic use .
- Enzyme Inhibition Studies : In vitro assays were conducted to assess the inhibitory effects on acetylcholinesterase. The results showed that some derivatives exhibited strong inhibitory activity, suggesting potential applications in treating Alzheimer's disease .
- Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions of this compound with various target proteins. These studies revealed that the compound could effectively bind to active sites, further supporting its role as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine, and how can its purity be validated?
- Methodology :
- Step 1 : Begin with the alkylation of 4-chlorobenzenesulfonyl chloride with 2-morpholin-4-ylethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
- Validation : Confirm purity using HPLC (>95% purity threshold) and characterize intermediates via TLC monitoring .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers expect?
- Techniques :
- NMR :
- ¹H NMR : Peaks for the morpholine ring (δ 3.5–3.7 ppm, multiplet), sulfonamide NH (δ 7.8–8.2 ppm, broad), and aromatic protons (δ 7.4–7.6 ppm, doublets for chlorophenyl) .
- ¹³C NMR : Signals for sulfonyl carbon (δ ~115 ppm), morpholine carbons (δ 45–55 ppm), and aromatic carbons (δ 125–135 ppm) .
- IR : Strong absorption bands for sulfonyl group (S=O, 1350–1150 cm⁻¹) and NH stretch (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₆ClN₂O₃S: 327.06) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological targets of this compound given limited prior data?
- Methodology :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs, leveraging morpholine’s affinity for polar binding pockets .
- High-Throughput Assays : Screen against a library of purified proteins (e.g., kinase panels) to identify inhibition/activation patterns. Prioritize targets with binding energies ≤ -8 kcal/mol .
- SAR Studies : Synthesize analogs with modified morpholine or sulfonyl groups and compare bioactivity trends (e.g., IC₅₀ shifts) to infer critical pharmacophores .
Q. What strategies are recommended for resolving contradictions in reactivity data observed under varying experimental conditions (e.g., pH, solvent)?
- Approach :
- Controlled Kinetic Studies : Monitor reaction progress (e.g., via in situ FTIR or NMR) under standardized conditions (fixed temperature, inert atmosphere). Vary one parameter (e.g., pH from 5–9) to isolate effects on sulfonamide stability or morpholine ring reactivity .
- Degradation Pathways : Use LC-MS to identify byproducts (e.g., sulfonic acid derivatives under acidic conditions or oxidized morpholine under oxidative stress) .
- Solvent Polarity Analysis : Compare reaction yields in solvents of varying polarity (e.g., DMSO vs. toluene) to optimize dielectric environments for key intermediates .
Q. How can computational methods enhance the interpretation of structure-activity relationships (SAR) for this compound?
- Framework :
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to predict bioactivity (e.g., antimicrobial IC₅₀) .
- MD Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess binding stability over 100 ns trajectories. Correlate RMSD fluctuations with experimental potency data .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energies for analogs, prioritizing synthetic targets with ΔG ≤ -40 kJ/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
